N2,N4-bis(4-chlorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine
Description
N2,N4-bis(4-chlorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is a triazine derivative with a 1,3,5-triazine core substituted at the N2 and N4 positions with 4-chlorophenyl groups and at the 6-position with a pyrrolidin-1-yl group.
Properties
IUPAC Name |
2-N,4-N-bis(4-chlorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N6/c20-13-3-7-15(8-4-13)22-17-24-18(23-16-9-5-14(21)6-10-16)26-19(25-17)27-11-1-2-12-27/h3-10H,1-2,11-12H2,(H2,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUMONDXYIRCIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-bis(4-chlorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines.
Substitution Reactions:
Introduction of Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution or addition reactions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Reaction Temperatures: Maintaining specific temperatures to favor the desired reactions.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N2,N4-bis(4-chlorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
N2,N4-bis(4-chlorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2,N4-bis(4-chlorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related 1,3,5-triazine-2,4-diamine derivatives, highlighting key substituents, applications, and physicochemical properties:
Key Structural and Functional Comparisons:
Substituent Effects on Bioactivity :
- Pyrrolidinyl vs. Methylsulfanyl (SCH3) : The pyrrolidine group in the target compound likely improves solubility in polar solvents compared to the hydrophobic SCH3 group in Prometryn, which enhances soil adhesion but reduces mobility .
- Chlorophenyl vs. Fluoroalkyl : The 4-chlorophenyl groups provide electron-withdrawing effects, stabilizing the triazine core, while fluoroalkyl substituents (e.g., in Indaziflam) increase metabolic resistance and environmental persistence .
Applications :
- Herbicides : Compounds like Indaziflam and Triaziflam are commercial herbicides targeting cellulose biosynthesis and weed germination, respectively. The target compound’s lack of fluorine or sulfur substituents may limit its herbicidal efficacy but broaden its utility in pharmaceuticals .
- Pharmaceutical Intermediates : The pyrrolidine moiety in the target compound aligns with trends in drug design, where nitrogen-containing heterocycles improve bioavailability and target binding .
Hydrogen Bonding: Analogous triazines (e.g., 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine) form hydrogen-bonded networks in crystal structures, which could stabilize the target compound in solid-state formulations .
Research Findings and Implications
- Environmental Impact : Unlike sulfur-containing triazines (e.g., Prometryn), the target compound’s lack of a thioether group may reduce soil and water contamination risks, aligning with trends in green chemistry .
Biological Activity
N2,N4-bis(4-chlorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine (CAS No. 898623-59-1) is a synthetic organic compound belonging to the triazine family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a triazine ring substituted with two 4-chlorophenyl groups and a pyrrolidinyl group. This unique structure is believed to contribute to its biological activity by influencing interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways. For example, it has been noted for its potential to inhibit glucocerebrosidase, an enzyme linked to Gaucher disease and certain cancers .
- Receptor Binding : It may bind to specific receptors in cells, modulating signaling pathways that regulate cell growth and apoptosis.
- DNA Interaction : There is evidence suggesting that this compound can interact with DNA, potentially influencing gene expression and cellular functions.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits promising biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects by inhibiting tumor cell proliferation. The mechanism involves disrupting the cell cycle and promoting apoptosis in cancer cells.
- Antimicrobial Activity : It has been investigated for its potential antimicrobial properties against various pathogens. The presence of the chlorophenyl groups may enhance its interaction with microbial cell membranes.
Comparative Studies
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted with other triazine derivatives.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | 2 x 4-chlorophenyl + pyrrolidinyl group | Anticancer, antimicrobial |
| N2,N4-bis(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine | 2 x 4-methylphenyl + pyrrolidinyl group | Reduced potency in anticancer activity |
| N2,N4-bis(phenyl)-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine | 2 x phenyl + piperidinyl group | Different receptor binding profile |
The presence of the chlorophenyl groups in this compound enhances its lipophilicity and facilitates better membrane penetration compared to other derivatives .
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability (IC50 values ranging from 10 to 30 µM) compared to control groups .
- Antimicrobial Testing : In vitro tests against bacterial strains showed that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
